molecular formula C26H28N4S2 B10975734 (8E)-2-amino-6-ethyl-8-[4-(methylsulfanyl)benzylidene]-4-[4-(methylsulfanyl)phenyl]-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

(8E)-2-amino-6-ethyl-8-[4-(methylsulfanyl)benzylidene]-4-[4-(methylsulfanyl)phenyl]-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B10975734
M. Wt: 460.7 g/mol
InChI Key: ULMXWQNSCKIHAV-CPNJWEJPSA-N
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Description

2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, ethyl, phenyl, and cyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. The starting materials often include substituted naphthyridine derivatives, which undergo a series of reactions such as alkylation, amination, and cyanation. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction can produce primary amines. Substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives with varying substituents. Examples include:

  • 2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE
  • 2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL AMINE

Uniqueness

The uniqueness of 2-AMINO-6-ETHYL-4-[4-(METHYLSULFANYL)PHENYL]-8-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,4,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H28N4S2

Molecular Weight

460.7 g/mol

IUPAC Name

(8E)-2-amino-6-ethyl-4-(4-methylsulfanylphenyl)-8-[(4-methylsulfanylphenyl)methylidene]-1,4,5,7-tetrahydro-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C26H28N4S2/c1-4-30-15-19(13-17-5-9-20(31-2)10-6-17)25-23(16-30)24(22(14-27)26(28)29-25)18-7-11-21(32-3)12-8-18/h5-13,24,29H,4,15-16,28H2,1-3H3/b19-13+

InChI Key

ULMXWQNSCKIHAV-CPNJWEJPSA-N

Isomeric SMILES

CCN1C/C(=C\C2=CC=C(C=C2)SC)/C3=C(C1)C(C(=C(N3)N)C#N)C4=CC=C(C=C4)SC

Canonical SMILES

CCN1CC(=CC2=CC=C(C=C2)SC)C3=C(C1)C(C(=C(N3)N)C#N)C4=CC=C(C=C4)SC

Origin of Product

United States

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